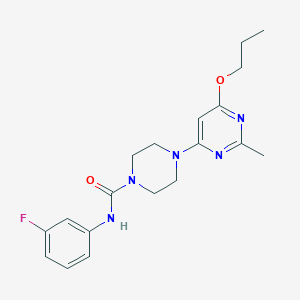

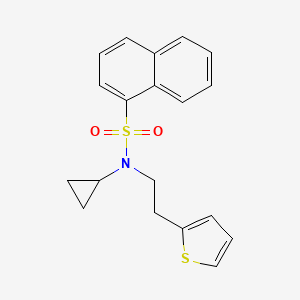

![molecular formula C20H22ClN3O3S2 B2600819 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide CAS No. 893790-22-2](/img/structure/B2600819.png)

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide” is a derivative of 3-amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide . These derivatives are known to be inhibitors of MRGX2 . They are used for treating diseases, disorders, or conditions associated with MRGX2 .

Synthesis Analysis

The synthesis of these compounds involves the use of materials and methods for preparing compounds of formula 1 . The specific synthesis process for “2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide” is not explicitly mentioned in the sources I found.

Aplicaciones Científicas De Investigación

Potassium Channel Modulation

This compound has been identified as a potential modulator of ATP-sensitive potassium (KATP) channels . These channels play a critical role in the regulation of insulin secretion from pancreatic islets. Modulating these channels can help in the development of new treatments for diabetes by controlling insulin release.

Myorelaxant Properties

The structural analogs of this compound have shown myorelaxant effects, which could be beneficial in treating conditions associated with smooth muscle contraction . This application is particularly relevant in the development of drugs for asthma or hypertension, where smooth muscle relaxation is desired.

Insulin Secretion Inhibition

Some derivatives of this compound have been tested for their ability to inhibit insulin secretion . This property can be harnessed for studying the pathophysiology of insulinoma or other hyperinsulinemic conditions.

Angiogenesis Inhibition

Chlorinated benzothiadiazines, a class to which this compound belongs, have been reported to inhibit angiogenesis . This could be significant in cancer research, as angiogenesis is a process by which new blood vessels form from pre-existing vessels and is crucial for tumor growth.

Serine Hydrolase Inhibition

Compounds with a similar structure have been designed as irreversible inhibitors of serine hydrolases . These enzymes are involved in various physiological processes, including metabolism and signaling, making them a target for treating metabolic disorders and cancers.

Chemical Synthesis and Catalysis

The benzothiadiazine moiety is a versatile scaffold in organic synthesis. It can be used in catalyst-free reactions to synthesize a variety of heterocyclic compounds, which are valuable in medicinal chemistry for creating diverse pharmacophores .

MRGX2 Receptor Inhibition

Derivatives of benzothiadiazine have been explored as inhibitors of the MRGX2 receptor . This receptor is implicated in pain perception and inflammation, suggesting potential applications in developing analgesics and anti-inflammatory drugs.

Propiedades

IUPAC Name |

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O3S2/c1-3-4-12-24-17-10-5-6-11-18(17)29(26,27)23-20(24)28-13-19(25)22-16-9-7-8-15(21)14(16)2/h5-11H,3-4,12-13H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STATXKLSOULCKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C(=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Methylsulfonyl)-5-oxo-2,4,7,11b-tetraaza-5H,7H-benzo[c]fluorene-6-carbonitrile](/img/structure/B2600738.png)

![N-(benzo[b]thiophen-5-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2600747.png)

![5-bromo-2-chloro-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-3-carboxamide](/img/structure/B2600749.png)

![(Z)-2-(4-chlorophenoxy)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2600753.png)

![Methyl 2-[4,7,8-trimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2600754.png)

![N-(5-((3-acetylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2600756.png)

![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B2600758.png)